molecular formula C18H22N4O3S B6537864 N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021255-53-7

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No. B6537864
CAS RN: 1021255-53-7
M. Wt: 374.5 g/mol
InChI Key: PBMZDDNIEAMPBS-UHFFFAOYSA-N
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Description

“N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a propanamide group .


Molecular Structure Analysis

The compound contains several functional groups, including an ethoxyphenyl group, a carbamoyl group, a sulfanyl group, and a propanamide group. These groups are likely to influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZDDNIEAMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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